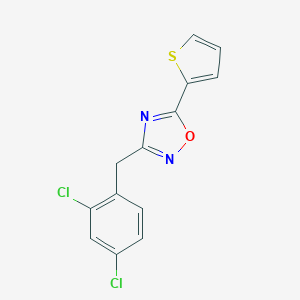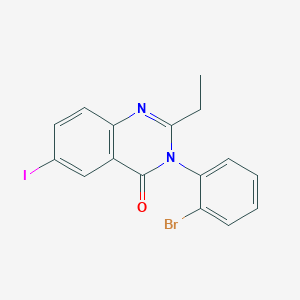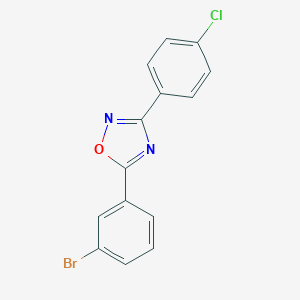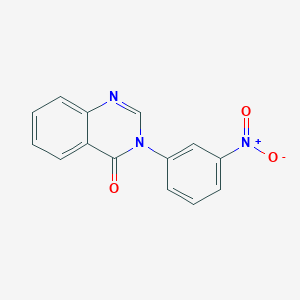
3-(3-Nitrophenyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenyl)quinazolin-4-one is a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The presence of the nitrophenyl group in this compound enhances its potential for various chemical reactions and biological activities.
准备方法
The synthesis of 3-(3-Nitrophenyl)quinazolin-4-one typically involves the reaction of 3-nitrobenzoyl chloride with anthranilic acid in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iron(III) chloride (FeCl3) and copper(I) iodide (CuI) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
3-(3-Nitrophenyl)quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include aminoquinazoline derivatives and substituted quinazoline compounds.
科学研究应用
3-(3-Nitrophenyl)quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential antitumor activity and is used in the study of cancer cell lines.
作用机制
The mechanism of action of 3-(3-Nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its antitumor effects . The nitrophenyl group enhances its ability to interact with these targets, making it a potent inhibitor.
相似化合物的比较
Similar compounds to 3-(3-Nitrophenyl)quinazolin-4-one include other quinazoline derivatives such as:
2-(3-nitrophenyl)quinazolin-4-ol: This compound has a hydroxyl group instead of a keto group, which affects its chemical reactivity and biological activity.
4,6,7-trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline ring, which can enhance their antitumor activity. The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of chemical reactivity and biological activity.
属性
CAS 编号 |
201161-27-5 |
|---|---|
分子式 |
C14H9N3O3 |
分子量 |
267.24g/mol |
IUPAC 名称 |
3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-12-6-1-2-7-13(12)15-9-16(14)10-4-3-5-11(8-10)17(19)20/h1-9H |
InChI 键 |
OXJYBDFFUYVPMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
溶解度 |
3.8 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B398224.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398226.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B398227.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398230.png)
![methyl 2-[[2-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B398233.png)
![N-[3-[(E)-N-[[5-[2-(4-bromoanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylpropanamide](/img/structure/B398234.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B398235.png)
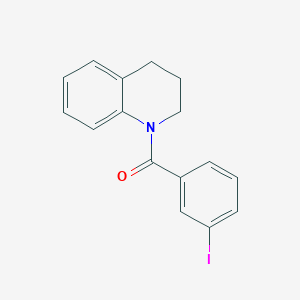

![5-Thiophen-2-yl-3-m-tolyl-[1,2,4]oxadiazole](/img/structure/B398241.png)

